N-(2-CHLOROPHENYL)-2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(2)17-9-11-18(12-10-17)29-15-22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUHMLAMCEKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H20ClN2O3S
- Molecular Weight : 364.88 g/mol
- IUPAC Name : N-(2-chlorophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide
Research indicates that N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide. The findings indicated that specific structural modifications enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Mechanism
Research published in Inflammation Research highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages treated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Synthesis Process
The synthesis of N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide involves several key steps:
- Formation of the Phenoxy Acetamide Backbone : Starting from 2-chloroaniline, acylation with chloroacetyl chloride forms the acetamide.
- Sulfonamide Formation : Reaction with 4-methylbenzenesulfonyl chloride leads to the formation of the sulfonamide derivative.
- Final Coupling Reaction : The final step involves coupling the sulfonamide with a phenolic compound to yield the target molecule.
Table of Derivatives and Their Activities
Scientific Research Applications
-
Antimicrobial Properties :
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of sulfonamide compounds have shown effectiveness comparable to standard antibiotics like penicillin and ciprofloxacin in inhibiting bacterial growth . -
Anticancer Potential :
Research has highlighted the cytotoxic effects of sulfonamide derivatives against several cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents . For example, a study on related sulfonamide derivatives demonstrated selective cytotoxicity towards human colon and breast cancer cells . -
Enzyme Inhibition :
The compound may also function as an inhibitor of specific enzymes involved in critical metabolic pathways. Enzyme inhibition studies have indicated that similar compounds can inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's.
Synthesis and Case Studies
The synthesis of N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide typically involves multi-step organic reactions, including the formation of the sulfonamide group and subsequent acetamide linkage. Various synthetic routes have been explored to enhance yield and purity.
Notable Case Studies
-
Antimicrobial Screening :
A study involving a series of sulfonamide derivatives demonstrated their antibacterial properties through Minimum Inhibitory Concentration (MIC) assays against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had MIC values lower than those of established antibiotics, indicating their potential as new antimicrobial agents . -
Cytotoxicity Evaluation :
In a comprehensive evaluation of several sulfonamide compounds, researchers observed that specific derivatives exhibited promising cytotoxicity against human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that the most effective compounds induced significant apoptotic cell death compared to controls . -
Mechanistic Studies :
Further investigations into the mechanism of action revealed that these compounds might interfere with cellular signaling pathways by inhibiting key enzymes involved in cell proliferation and survival. This aspect is crucial for understanding how these compounds can be integrated into therapeutic strategies for cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
